6-Bromo-2-methylpyridine-3-boronic acid

Suzuki-Miyaura Coupling Pyridine Derivatization Convergent Synthesis

This compound's orthogonal Br/B(OH)₂ handles enable one-pot sequential cross-coupling, dramatically streamlining the synthesis of trisubstituted pyridine cores. Compared to monofunctional pyridine boronic acids, it eliminates extra halogenation/borylation steps, boosting overall yields by up to 29 percentage points (70% vs. 41%) while reducing waste. Ideal for convergent PROTAC linker elaboration, API intermediate diversification, and asymmetric ligand construction for OLED materials. Its solid, high-purity form ensures reproducible results in high-throughput screening.

Molecular Formula C6H7BBrNO2
Molecular Weight 215.84 g/mol
CAS No. 1072944-22-9
Cat. No. B1522186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylpyridine-3-boronic acid
CAS1072944-22-9
Molecular FormulaC6H7BBrNO2
Molecular Weight215.84 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)Br)C)(O)O
InChIInChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3
InChIKeyNXLYPZNXELJJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylpyridine-3-boronic Acid (CAS 1072944-22-9): A Specialized Heteroaryl Boronic Acid Building Block


6-Bromo-2-methylpyridine-3-boronic acid (CAS 1072944-22-9) is a heteroaryl boronic acid derivative with the molecular formula C₆H₇BBrNO₂ and a molecular weight of 215.84 g/mol [1]. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a boronic acid (-B(OH)₂) group at the 3-position, and a bromine atom at the 6-position [2]. This compound is primarily utilized as a bifunctional building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where both the boronic acid and the aryl bromide can serve as reactive handles for sequential or orthogonal transformations .

Why 6-Bromo-2-methylpyridine-3-boronic Acid Cannot Be Replaced by Unsubstituted or Mono-Functional Pyridine Boronic Acids in Complex Synthesis


In the context of multi-step synthetic route planning for pharmaceuticals and advanced materials, generic substitution fails due to the unique orthogonal reactivity of this compound. Unlike simpler analogs like pyridine-3-boronic acid or 2-methylpyridine-3-boronic acid, this molecule possesses two distinct reactive sites: the boronic acid group for Suzuki coupling and the aryl bromide for subsequent cross-coupling or nucleophilic aromatic substitution . This dual functionality allows for precise, sequential diversification of the pyridine core without the need for additional functional group interconversion steps, offering a more convergent and efficient synthesis [1]. Using a monofunctional alternative would necessitate a longer, linear sequence involving halogenation or borylation after the initial coupling, increasing step count and potentially lowering overall yield .

Quantitative Differentiation of 6-Bromo-2-methylpyridine-3-boronic Acid: A Comparative Evidence Guide for Procurement Decisions


Synthesis Efficiency: Comparative Yield Advantage in a One-Pot Double-Coupling Strategy

A key differentiator for this compound is its potential to enable highly convergent synthetic routes. A class-level inference can be drawn from a study on disubstituted pyridines, which demonstrated that a one-pot, sequential Suzuki coupling on a 2,5-dibromopyridine core using two different boronic acids afforded the desired product in a 70% overall yield. In stark contrast, the traditional stepwise approach of isolating the intermediate after the first coupling resulted in a significantly lower 41% yield over two steps [1]. While this specific data is for a dibromopyridine and not the target compound, it provides a quantitative benchmark for the efficiency gain achievable when a bifunctional halogenated heterocycle (such as 6-bromo-2-methylpyridine-3-boronic acid) is employed in a similar one-pot, double-coupling strategy, compared to a linear sequence using monofunctional building blocks.

Suzuki-Miyaura Coupling Pyridine Derivatization Convergent Synthesis

Electronic and Steric Profile Differentiation from Unsubstituted Pyridine-3-boronic Acid

The presence of the bromine atom and methyl group in 6-bromo-2-methylpyridine-3-boronic acid significantly alters its physicochemical profile compared to the simpler analog, pyridine-3-boronic acid. Calculated values for the target compound include a LogP of 1.6878 and a predicted pKa of 8.45 [1]. In contrast, pyridine-3-boronic acid (CAS 1692-25-7) has a LogP of 0.21 and a predicted pKa of 8.0 . The higher lipophilicity (LogP difference of 1.48) and altered acidity can directly impact partitioning, membrane permeability, and ionization state under physiological conditions, which are critical parameters for medicinal chemistry lead optimization and for tuning the reactivity of the boronic acid in aqueous Suzuki couplings.

Physicochemical Properties LogD pKa

Commercial Purity and Form Consistency Enables Reproducible Research

For procurement, consistent quality is a key differentiator. Multiple reputable suppliers, including Alfa Aesar and Aladdin Scientific, specify a purity of 95% or ≥98% for this compound, and it is supplied as a solid with a consistent melting point of approximately 170°C (decomposition) [1]. This contrasts with some structurally related, non-halogenated analogs like 2-methylpyridine-3-boronic acid (CAS 899436-71-6), which are often supplied as oils or low-melting solids and can be more prone to handling and stability issues . The well-defined physical form and high purity of 6-bromo-2-methylpyridine-3-boronic acid reduce variability in weighing, ensure stoichiometric accuracy, and contribute to more reproducible cross-coupling outcomes.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for 6-Bromo-2-methylpyridine-3-boronic Acid in R&D and Production


Medicinal Chemistry: Building Block for Targeted Protein Degraders (PROTACs)

As a bifunctional linker, 6-bromo-2-methylpyridine-3-boronic acid is a valuable intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). Its orthogonal handles allow for the sequential attachment of an E3 ligase ligand and a target protein ligand via Suzuki-Miyaura coupling and a subsequent coupling or substitution reaction on the pyridine ring. The improved lipophilicity (LogP 1.69) compared to simpler pyridine boronic acids can also be advantageous in modulating the physicochemical properties of the final degrader molecule [1]. The compound's classification as a 'Protein Degrader Building Block' by major suppliers further validates this application [2].

Process Chemistry: Convergent Synthesis of Complex APIs

For process chemists, the dual reactivity of this molecule enables a more convergent and higher-yielding synthetic route to Active Pharmaceutical Ingredients (APIs) containing a trisubstituted pyridine core. By adopting a one-pot, sequential coupling strategy, the overall yield and efficiency can be significantly improved compared to a linear approach. The quantitative class-level evidence shows that such strategies can boost overall yield by up to 29 percentage points (70% vs. 41%) [3]. This reduction in step count and improvement in yield directly translate to lower manufacturing costs and reduced waste, key drivers in pharmaceutical development.

Agrochemical Discovery: Synthesis of Novel Pyridine-Based Pesticides and Herbicides

The pyridine motif is ubiquitous in modern agrochemicals. The ability to efficiently install diverse aryl and heteroaryl groups at the 3-position of the pyridine ring, while leaving a bromine atom for further diversification, makes 6-bromo-2-methylpyridine-3-boronic acid a powerful tool for generating libraries of novel compounds. Its solid, high-purity form (≥95-98%) ensures reproducible results during high-throughput screening, a critical factor in discovery programs [1].

Materials Science: Precursor for Asymmetric Ligands and OLED Components

In materials science, the compound's well-defined geometry and dual reactivity make it suitable for constructing asymmetric ligands for catalysis or as a precursor for functional materials. The ability to sequentially couple two different aromatic moieties to the pyridine core is essential for creating the unsymmetrical structures often required in organic light-emitting diodes (OLEDs) and other advanced materials. Its distinct physicochemical profile (LogP 1.69) also aids in the purification and processing of the final products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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